Product packaging for Hsv-1/hsv-2-IN-2(Cat. No.:)

Hsv-1/hsv-2-IN-2

Cat. No.: B12401606
M. Wt: 376.8 g/mol
InChI Key: REHBWYQMWSCSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Herpes Simplex Virus Types 1 and 2 (HSV-1 and HSV-2)

HSV-1 and HSV-2 are members of the Alphaherpesvirinae subfamily of human herpesviruses. jci.org They are neurotropic viruses, meaning they have the ability to invade and establish latent infections within the nervous system. nih.govwikipedia.org

Historically, HSV-1 has been primarily associated with orofacial infections, commonly known as cold sores, and is typically acquired in childhood through oral-to-oral contact. medscape.comrki.de Conversely, HSV-2 has been traditionally linked to genital herpes and is predominantly transmitted through sexual contact. medscape.comrki.de

However, these distinctions are becoming less rigid. An increasing proportion of first-episode genital herpes infections are now attributed to HSV-1, likely due to oral-genital contact. medscape.commedscape.com This shift in epidemiology highlights the changing dynamics of HSV transmission. While both viruses can infect both oral and genital sites, HSV-1 has a tropism for the oral epithelium, establishing latency in the trigeminal ganglia, whereas HSV-2 shows a preference for the genital mucosa, establishing latency in the sacral ganglia. nih.govmedscape.com

Globally, the prevalence of HSV-1 is significantly higher than that of HSV-2. In 2016, it was estimated that about 67% of the world's population under 50 was infected with HSV-1. wikipedia.orgnih.gov For HSV-2, the prevalence in the United States in 2015-2016 was 11.9%. medscape.com

Primary HSV infection occurs when the virus comes into contact with mucosal surfaces or abraded skin. cambridge.org The virus then replicates in epithelial cells, leading to the characteristic vesicular lesions. clevelandclinic.org From the initial site of infection, the virus enters sensory neurons and is transported to the dorsal root ganglia, where it establishes a lifelong latent infection. nih.govcambridge.org

The clinical presentation of HSV infection can range from asymptomatic shedding to severe and painful mucocutaneous lesions. medscape.com In addition to oral and genital herpes, HSV can cause a range of other diseases, including herpetic keratitis (an eye infection), herpes gladiatorum (affecting wrestlers), and herpetic whitlow (on the fingers). clevelandclinic.org In rare cases, particularly in immunocompromised individuals, HSV can lead to life-threatening conditions such as encephalitis or disseminated disease. nih.gov

A hallmark of HSV infection is its ability to establish latency, a dormant state within the neurons where viral replication ceases. nih.gov During latency, the viral genome persists as an episome in the nucleus of the neuron, with limited gene expression. jci.orgnih.gov This allows the virus to evade the host immune system. nih.gov

Various triggers, such as stress, fever, hormonal changes, or immunosuppression, can induce viral reactivation. clevelandclinic.orgnih.gov Upon reactivation, the virus travels back down the nerve axon to the initial site of infection, where it can cause recurrent lesions and be shed, facilitating transmission to new hosts. nih.govmdpi.com Recurrences of genital herpes are more frequent with HSV-2 infection compared to genital HSV-1 infection. medscape.com Research into the molecular mechanisms governing latency and reactivation is crucial for developing therapies that can prevent recurrent disease. nih.govmdpi.com

Challenges in Current HSV Antiviral Chemotherapy

The development of antiviral drugs has been a major advance in managing HSV infections. However, challenges remain, primarily due to the emergence of antiviral resistance.

The primary class of drugs used to treat HSV infections are nucleoside analogues, such as acyclovir (B1169) and its prodrug valacyclovir. frontiersin.orgasm.org These drugs work by inhibiting the viral DNA polymerase, an enzyme essential for viral replication. nih.gov Their selective action relies on initial phosphorylation by the viral thymidine (B127349) kinase (TK) enzyme. asm.orgkenyon.edu

Antiviral resistance in HSV most commonly arises from mutations in the viral TK gene, leading to a deficient or altered enzyme that can no longer activate the drug. kenyon.edunih.govnih.gov Less frequently, resistance can occur through mutations in the viral DNA polymerase gene itself, rendering it less susceptible to the inhibitory effects of the antiviral drug. kenyon.edunih.gov Acyclovir-resistant HSV strains are a significant clinical problem, particularly in immunocompromised patients who may require long-term antiviral therapy. nih.govjhoponline.com

The challenge of antiviral resistance has spurred research into new antiviral agents with different mechanisms of action. asm.org The goal is to develop drugs that can bypass the resistance mechanisms of current therapies. Potential novel targets for anti-HSV drugs include:

Helicase-Primase Complex: This enzyme complex is essential for unwinding the viral DNA during replication and is a promising target for new inhibitors. nih.gov

Terminase Complex: This complex is involved in packaging the viral genome into new viral particles. nih.gov

Viral Entry Inhibitors: Compounds that block the initial attachment and entry of the virus into host cells are being explored. mdpi.com

Cellular Proteins: Researchers are also investigating the possibility of targeting host cellular proteins that the virus relies on for replication, which could be a way to avoid the rapid selection of drug-resistant viral strains. benthamscience.com

The development of new compounds, potentially including agents like the currently uncharacterized Hsv-1/hsv-2-IN-2, is critical to address the unmet medical need for more effective and resistance-proof treatments for HSV infections. cambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClFN4OS B12401606 Hsv-1/hsv-2-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14ClFN4OS

Molecular Weight

376.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)iminothiourea

InChI

InChI=1S/C17H14ClFN4OS/c1-2-23-14-7-6-11(19)9-13(14)15(16(23)24)21-22-17(25)20-12-5-3-4-10(18)8-12/h3-9,24H,2H2,1H3,(H,20,25)

InChI Key

REHBWYQMWSCSQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Mechanism of Antiviral Action of Hsv 1/hsv 2 in 2

Investigation of Viral Target Interactions

The precise molecular targets of Hsv-1/hsv-2-IN-2 within the viral life cycle are the subject of ongoing investigation. The following sections outline the current, albeit limited, understanding of its interaction with key viral processes.

Inhibition of Viral DNA Replication and Polymerase Activity

Currently, there is a lack of specific published research data detailing the direct effects of this compound on viral DNA replication and the activity of viral DNA polymerase. While some reports suggest a potential interruption of immediate-early gene expression, the direct inhibitory action on the enzymatic machinery of viral DNA synthesis has not been experimentally elucidated in the available literature.

Disruption of Viral Entry and Fusion Processes

There is no specific information available in the current body of scientific literature to suggest that this compound functions by disrupting the processes of viral entry into host cells or the subsequent fusion of viral and cellular membranes.

Interference with Viral Protein Synthesis and Processing

Detailed studies on the impact of this compound on the synthesis and post-translational processing of viral proteins are not currently available in published research.

Modulation of Viral Assembly and Egress Pathways

The potential for this compound to interfere with the assembly of new viral particles or their egress from the infected host cell has not been reported in the scientific literature to date.

Research into Host Cell Factor Modulation

The interplay between a virus and its host is a complex process, and some antiviral compounds exert their effects by modulating host cell factors.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Hsv 1/hsv 2 in 2 Derivatives

Identification of Key Pharmacophores and Structural Motifs for Antiviral Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. While specific pharmacophore models for Hsv-1/hsv-2-IN-2 are not publicly detailed, we can infer potential key features based on known HSV inhibitors. Generally, compounds targeting viral enzymes or entry mechanisms possess specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic functionalities that interact with the target protein. For instance, in the context of other HSV inhibitors, such as those targeting the viral DNA polymerase or helicase-primase complex, the presence of nucleoside-like moieties or specific heterocyclic ring systems is often crucial. frontiersin.orgmdpi.com The structure of this compound would need to be analyzed to identify such potential interaction points.

Computational Modeling and In Silico Screening Approaches

Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the screening of virtual compound libraries.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations would be performed against key HSV proteins to hypothesize its mechanism of action. Potential targets include viral DNA polymerase, thymidine (B127349) kinase, helicase-primase, and glycoproteins involved in viral entry. mdpi.comnih.govresearchgate.net The results of such simulations would provide insights into the binding affinity, interaction energies, and the specific amino acid residues involved in the binding, thereby guiding the design of more potent derivatives.

Drug design strategies are broadly categorized as either ligand-based or structure-based. longdom.org

Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. If a series of active derivatives of this compound were available, QSAR models could be developed to correlate their physicochemical properties with their antiviral activity. nih.gov

Structure-based drug design utilizes the known 3D structure of the target protein. longdom.orgtandfonline.com If the viral target of this compound is identified and its structure elucidated (e.g., through X-ray crystallography or NMR), this approach would allow for the rational design of derivatives with improved binding affinity and selectivity. longdom.org

Impact of Chemical Modifications on Antiviral Potency and Selectivity

Systematic chemical modifications of a lead compound like this compound are central to optimizing its pharmacological profile. The goal is to enhance its antiviral potency against HSV-1 and HSV-2 while minimizing toxicity to host cells, thereby improving its selectivity index. Modifications could involve altering substituent groups on an aromatic ring, changing the nature of a heterocyclic core, or modifying linker regions to probe the steric and electronic requirements of the binding pocket. For example, studies on other classes of HSV inhibitors have shown that the addition of specific functional groups can significantly impact activity. tandfonline.comrsc.org

To illustrate the potential impact of such modifications, a hypothetical data table is presented below, showcasing how SAR data for a series of this compound derivatives might be organized.

CompoundModification from this compoundHSV-1 EC50 (µM)HSV-2 EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
This compound -6.88.9>100>14.7 (HSV-1) / >11.2 (HSV-2)
Derivative A Addition of a methyl group4.26.1>100>23.8 (HSV-1) / >16.4 (HSV-2)
Derivative B Replacement of a phenyl ring with a pyridine (B92270) ring10.512.3>100>9.5 (HSV-1) / >8.1 (HSV-2)
Derivative C Introduction of a hydroxyl group5.57.2>100>18.2 (HSV-1) / >13.9 (HSV-2)

This table is for illustrative purposes only and is based on hypothetical data.

In Vitro Antiviral Efficacy Assessment of Hsv 1/hsv 2 in 2

Evaluation of Anti-HSV-1 Activity in Cell Culture Models

Initial evaluations in human embryonic lung (HEL) cell cultures have demonstrated that Hsv-1/hsv-2-IN-2 is effective against the KOS strain of HSV-1. The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral activity by half, was determined to be 6.8 µM. medchemexpress.eumedchemexpress.com These assays were conducted over a period of three to six days, during which the compound was reported to be non-toxic to the host cells at concentrations up to 100 µM. medchemexpress.eumedchemexpress.com

While specific plaque reduction assay methodologies and detailed findings for this compound are not extensively detailed in publicly available literature, the reported EC₅₀ values are typically determined using such methods. A plaque reduction assay is a standard virological technique used to quantify the infectivity of a virus and the efficacy of an antiviral compound. In this assay, a confluent monolayer of host cells is infected with the virus. The virus creates localized areas of cell death and lysis, known as plaques. The addition of an effective antiviral agent reduces the number or size of these plaques in a dose-dependent manner, allowing for the calculation of the EC₅₀ value.

Specific data from viral yield reduction assays for this compound are not available in current research literature. This type of assay measures the quantity of new infectious virus particles produced by infected cells in the presence of an antiviral compound. It provides a more stringent assessment of antiviral efficacy by quantifying the inhibition of the complete viral replication cycle over multiple rounds.

The specific high-throughput screening (HTS) campaigns or methodologies that led to the identification of this compound as an antiviral compound are not described in the available documentation. HTS methods are crucial in modern drug discovery for rapidly testing large libraries of chemical compounds to identify initial "hits" with desired biological activity.

Evaluation of Anti-HSV-2 Activity in Cell Culture Models

The in vitro efficacy of this compound has also been assessed against the G strain of HSV-2. In HEL cell cultures, the compound exhibited an EC₅₀ value of 8.9 µM. medchemexpress.eumedchemexpress.com This indicates that the compound is active against both major types of herpes simplex virus, although with slightly less potency against HSV-2 compared to HSV-1 under the tested conditions.

Efficacy Against Acyclovir-Resistant HSV Strains

A significant finding from the in vitro evaluation of this compound is its effectiveness against acyclovir-resistant HSV. The compound demonstrated potent activity against an acyclovir-resistant HSV-1 strain (TK- KOS ACVr), which has a mutation in the thymidine (B127349) kinase gene. The EC₅₀ value against this resistant strain was 6.8 µM, identical to its efficacy against the wild-type, acyclovir-sensitive HSV-1 KOS strain. medchemexpress.eumedchemexpress.com This suggests that the mechanism of action for this compound is independent of the viral thymidine kinase, the enzyme which is required to activate acyclovir (B1169) and is a common site of mutations leading to drug resistance.

Time-of-Addition Studies for Replication Cycle Targeting

Information regarding time-of-addition studies for this compound is not present in the available scientific literature. These experiments are critical for elucidating the specific stage of the viral replication cycle that an antiviral compound targets. By adding the compound at different time points relative to viral infection, researchers can determine if it inhibits early events like viral entry, intermediate steps such as genome replication, or late events like virion assembly and release.

Data on In Vitro Efficacy of this compound

Virus StrainCell LineAssay DurationEC₅₀ (µM)Source
HSV-1 (KOS)HEL3-6 Days6.8 medchemexpress.eumedchemexpress.com
HSV-2 (G)HEL3-6 Days8.9 medchemexpress.eumedchemexpress.com
HSV-1 TK- KOS ACVrHEL3-6 Days6.8 medchemexpress.eumedchemexpress.com
Vaccinia Virus (VV)HEL3-6 Days8.9 medchemexpress.eu

Preclinical in Vivo Efficacy and Pathogenesis Studies of Hsv 1/hsv 2 in 2

Development and Validation of Animal Models for HSV Infection Research

The study of HSV-1 and HSV-2 pathogenesis and the preclinical evaluation of antiviral candidates rely on well-established animal models that mimic various aspects of human disease. mdpi.comnih.govnih.gov The choice of model depends on the specific research question, such as the route of infection, the disease manifestation to be studied (e.g., genital lesions, ocular keratitis), and whether the focus is on acute infection, latency, or reactivation. nih.govglobe-network.org

Murine Models of HSV-1 and HSV-2 Infection (e.g., genital, ocular, skin, neurological)

Mice are the most commonly used animals in HSV research due to their genetic tractability, cost-effectiveness, and the availability of numerous immunological reagents. nih.govnih.gov Various models have been developed to study different facets of HSV infection:

Genital Infection: Female mice, often pre-treated with progesterone to synchronize their estrous cycle, can be infected intravaginally with HSV-1 or HSV-2. mdpi.com This model is used to study acute genital lesions, vaginal viral replication, and the establishment of latency in the dorsal root ganglia (DRG). nih.govnih.gov However, this model is often lethal, which limits its use for studying recurrent disease. mdpi.com

Ocular Infection: Applying HSV-1 to a scarified cornea results in a localized infection that can lead to conditions like stromal keratitis, mimicking human ocular herpes. mdpi.comnih.gov This model is crucial for testing therapeutics aimed at preventing eye disease and for studying latency in the trigeminal ganglia. researchgate.net

Skin Infection: Inoculating HSV on the flank or ear pinna of a mouse leads to skin lesions and allows for the study of the virus's spread to the nervous system. asm.org A recently developed model uses fur plucking to induce reactivation and recurrent skin disease, providing a tractable system for studying this phase of the infection. asm.orgnih.govemjreviews.com

Neurological Infection: Intranasal or intracerebral inoculation can be used to study HSV-induced encephalitis and the associated neuroinflammatory responses, particularly with neurovirulent viral strains. mdpi.comnih.gov

Guinea Pig Models of HSV Infection

Guinea pigs are considered the gold standard for studying genital herpes because the disease course closely mirrors that in humans. nih.govnih.gov Key advantages include:

Natural Disease Progression: Following intravaginal inoculation with HSV-2, guinea pigs develop acute genital lesions that resolve, followed by periods of spontaneous reactivation, which can manifest as recurrent lesions or asymptomatic viral shedding. nih.govnih.govrationalvaccines.com This makes the model invaluable for evaluating therapeutic vaccines and antivirals aimed at controlling recurrent disease. lsu.edubiospace.com

Latency Studies: HSV establishes latent infection in the lumbosacral dorsal root ganglia, which can be harvested to study the mechanisms of latency and reactivation. nih.gov The model has been used to assess the efficacy of vaccine candidates in reducing the severity of both acute and recurrent disease. rationalvaccines.comvax-before-travel.com

Rabbit Models of HSV Infection

Rabbits are a primary model for studying ocular HSV-1 infections. nih.govnih.gov Their larger eye size facilitates detailed examination and imaging of corneal lesions. mdpi.comnih.gov Like guinea pigs with genital infections, rabbits can experience spontaneous reactivation of latent HSV-1, leading to viral shedding in tears and recurrent ocular lesions, making them highly relevant for this specific disease manifestation. nih.govnih.govnih.gov Transgenic rabbit models have also been developed to study humanized immune responses to HSV infection and vaccines. mdpi.comnih.gov

Assessment of Viral Load Reduction in Infected Tissues

A critical measure of an antiviral compound's efficacy is its ability to reduce the amount of virus in infected tissues. This is typically assessed by collecting relevant tissues (e.g., vaginal swabs, skin lesions, ganglia, spinal cord, brain) at various time points post-infection. rationalvaccines.comasm.org The viral load is quantified using methods such as:

Plaque Assays: This classic virological technique measures the amount of infectious virus in a sample. researchgate.net

Quantitative Polymerase Chain Reaction (qPCR): This molecular method detects and quantifies the number of viral DNA copies in a tissue sample, providing a measure of the total viral burden, including both infectious and non-infectious virus. nih.govrationalvaccines.comnih.gov

Studies often compare the viral load in treated animals to that in untreated or placebo-treated controls to determine the compound's effectiveness. nih.govfiercebiotech.com A significant reduction in viral load is a key indicator of antiviral activity. nih.govnih.gov

Research on Prevention of Latency Establishment and Reactivation in Animal Models

A major goal of HSV research is to find treatments that can prevent the virus from establishing a lifelong latent infection in sensory neurons or block its reactivation. asm.orgnih.gov Animal models are essential for this research:

Latency Establishment: To assess prevention of latency, animals are treated with the test compound during the acute phase of infection. After the acute infection has resolved (typically after 30 days or more), sensory ganglia (like the trigeminal or dorsal root ganglia) are harvested. nih.gov The presence and quantity of latent viral DNA are then measured by qPCR. nih.govnih.gov A significant reduction in latent viral DNA in treated animals indicates the compound may interfere with the establishment of latency. rationalvaccines.com

Reactivation: Models that exhibit spontaneous reactivation (guinea pig genital HSV, rabbit ocular HSV) are used to test if a therapeutic agent can reduce the frequency or severity of recurrent episodes. nih.govnih.gov In models where reactivation is not spontaneous, like in mice, stimuli such as UV light or physical stress (e.g., fur plucking) can be used to induce reactivation. globe-network.orgasm.org Researchers then measure recurrent lesions and viral shedding to determine the compound's effect on reactivation. asm.orgnih.gov

Immunological Responses to Hsv-1/hsv-2-IN-2 Treatment in Preclinical Models

Evaluating the immune response is crucial to understanding how a compound or vaccine helps the host control the virus. This involves analyzing both the innate and adaptive immune systems in preclinical models. nih.govnih.gov Key components that are studied include:

Cellular Immunity: The roles of different immune cells are investigated by isolating cells from infected tissues (e.g., vaginal tract, brain stem, lymph nodes) and analyzing them via flow cytometry. asm.orgasm.org This includes quantifying populations of T cells (CD4+ and CD8+), natural killer (NK) cells, dendritic cells, and macrophages. asm.orgnih.govasm.org The function of these cells, such as the production of antiviral cytokines like interferon-gamma (IFN-γ) by T cells, is a critical measure of a protective immune response. asm.orgmdpi.com

Humoral Immunity: The antibody response is assessed by measuring the levels of HSV-specific antibodies (e.g., IgG) in the serum of treated animals using techniques like ELISA. asm.org Neutralizing antibody titers, which measure the ability of antibodies to block viral infection in vitro, are also a common endpoint. rationalvaccines.com

Cytokine and Chemokine Profiling: The local immune environment can be characterized by measuring the levels of various cytokines and chemokines in tissue homogenates. These signaling molecules orchestrate the immune response, and their profile can indicate the type and intensity of that response. asm.org

By studying these immunological parameters in treated versus untreated animals, researchers can determine if a compound like this compound works by directly inhibiting the virus, by boosting the host's natural immune defenses, or through a combination of both mechanisms.

Information regarding "this compound" is currently insufficient to fulfill the article request.

Following a comprehensive search for scientific literature and data, there is no publicly available information on preclinical in vivo efficacy, pathogenesis, or combination therapy studies for the chemical compound specifically identified as "this compound".

While the compound is listed by some chemical suppliers with a CAS number of 2490468-39-6, the available information is limited to basic in vitro data. These sources indicate that this compound demonstrates inhibitory activity against Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), and Varicella-Zoster Virus (VZV) in cell cultures. Specifically, it has reported EC50 values of 6.8 µM for HSV-1 and 8.9 µM for HSV-2. medchemexpress.com

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible at this time. Further research and publication of in vivo studies are required before a comprehensive preclinical profile of this compound can be detailed.

Molecular and Genetic Research on Hsv 1/hsv 2 in 2 Resistance

Identification of Resistance Mutations in HSV-1 and HSV-2

Resistance to helicase-primase inhibitors is primarily associated with specific amino acid substitutions in the viral UL5 (helicase) and UL52 (primase) proteins, which together form the catalytic core of the helicase-primase complex. mdpi.comroyalsocietypublishing.org Laboratory studies involving serial passage of the virus in the presence of these inhibitors have successfully selected for and identified resistant variants. nih.gov

In HSV-1 , mutations conferring resistance have been frequently identified in the UL5 helicase protein, particularly in a region downstream of motif IV. nih.gov Key substitutions include changes at amino acid positions G352, M355, and K356. nih.gov Specifically, the K356N mutation in UL5 has been noted for its high frequency and for conferring significant (approximately 10-fold) resistance to the HPI amenamevir (B1665350) while maintaining viral growth and virulence comparable to the parent strain. nih.gov Novel mutations such as G352C in UL5 have also been identified through the use of bacterial artificial chromosome (BAC) mutagenesis. nih.gov In the UL52 primase protein of HSV-1, substitutions like F360C/V and N902T are also confirmed to contribute to resistance. nih.gov Some research points to mutations in the N-terminal domain of UL52, such as S364G and R367H, which, when combined with mutations in UL5 (e.g., G352V and M355I), can result in a dramatic (3000-fold) increase in resistance. mdpi.comnih.gov

In HSV-2 , a similar pattern of resistance mutations is observed. The K355N substitution in the UL5 helicase is a frequently identified mutation, analogous to the K356N mutation in HSV-1. nih.gov Sequence analyses of resistant HSV-2 mutants have confirmed amino acid changes in both the UL5 helicase and UL52 primase, while no resistance-associated mutations have been found in the UL8 cofactor protein. mdpi.comnih.gov

The following table summarizes key resistance mutations identified in laboratory settings for both HSV-1 and HSV-2.

Table 1: Identified Resistance Mutations to Helicase-Primase Inhibitors in HSV-1 and HSV-2

Virus Gene Amino Acid Substitution Associated Inhibitor(s) Reference(s)
HSV-1 UL5 G352C Amenamevir nih.gov
UL5 G352V ASP2151 mdpi.comnih.gov
UL5 M355I ASP2151 mdpi.comnih.gov
UL5 K356N Amenamevir nih.gov
UL5 K356T BAY 57-1293 nih.govoup.com
UL52 S364G ASP2151 mdpi.comroyalsocietypublishing.orgnih.gov
UL52 R367H ASP2151 mdpi.comroyalsocietypublishing.orgnih.gov
UL52 F360C/V Amenamevir nih.gov
UL52 A899T BAY 57-1293 nih.govoup.com
UL52 N902T Amenamevir nih.gov
HSV-2 UL5 K355N Amenamevir nih.gov

Mechanisms of Resistance to Hsv-1/hsv-2-IN-2 in Laboratory Settings

The mechanism of resistance to this compound and other helicase-primase inhibitors is directly linked to the function of the UL5 and UL52 proteins. These inhibitors are designed to bind to the helicase-primase complex, interfering with its enzymatic activities, which are essential for unwinding viral DNA at the replication fork. oup.combiorxiv.org Resistance mutations alter the inhibitor's ability to bind effectively to its target, thereby restoring the complex's function.

Biochemical and structural analyses suggest that many HPIs interact with a composite surface formed by both the UL5 and UL52 subunits. royalsocietypublishing.orgnih.gov Mutations conferring resistance are often located at or near this interface. royalsocietypublishing.org For example, studies on the HPI BAY 57-1293 (pritelivir) show that it interacts with both UL5 and UL52 simultaneously to achieve maximum potency. nih.gov A single mutation in UL52 (A899T) can confer significant resistance to this inhibitor, and when combined with a mutation in UL5 (K356T), the resistance level increases synergistically, suggesting a cooperative interaction between the two sites. nih.govoup.com

Furthermore, certain resistance mutations within the N-terminal domain of UL52 (S364G and R367H) have been shown to severely impair the formation of the UL5-UL52 complex itself. nih.gov This indicates that while the mutation confers resistance by disrupting the drug's binding pocket, it may also come at a fitness cost to the virus by destabilizing the essential helicase-primase machinery. This is supported by findings that some resistant mutants exhibit attenuated growth and virulence compared to the wild-type virus. nih.govnih.gov The location of these mutations within domains critical for protein-protein interactions underscores the mechanism of action for this class of inhibitors, which effectively stabilize the complex in a non-functional state. nih.govacs.org

Future Directions and Translational Research Potential of Hsv 1/hsv 2 in 2

Optimization Strategies for Enhanced Antiviral Activity

The development of Hsv-1/hsv-2-IN-2 from a promising lead compound into a clinical candidate will likely involve several optimization strategies. A key approach is structure-activity relationship (SAR) studies, which have been successfully employed for other helicase-primase inhibitors. oup.com These studies involve synthesizing and testing a series of analogs to identify modifications that improve potency, selectivity, and pharmacokinetic properties. For instance, the development of the helicase-primase inhibitor pritelivir (B1678233) involved an iterative process of chemical modification to enhance its in vivo efficacy. acs.orgmedscape.com

Another critical area for optimization is the compound's resistance profile. Resistance to helicase-primase inhibitors can emerge through mutations in the viral UL5 and UL52 genes, which encode the helicase and primase subunits, respectively. royalsocietypublishing.org Future research could focus on designing analogs of this compound that are less susceptible to these resistance mutations. For example, some next-generation helicase-primase inhibitors have demonstrated activity against HSV-2 strains with mutations that confer resistance to other inhibitors in the same class. assemblybio.com

Table 1: Antiviral Activity of this compound

This interactive table summarizes the known antiviral activity of this compound against different viruses.

VirusEC50 (µM)
HSV-16.8
HSV-28.9
Vaccinia Virus (VV)8.9
EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Data sourced from MedChemExpress. medchemexpress.com

Potential for this compound as a Research Tool to Study HSV Biology

Beyond its therapeutic potential, this compound and its analogs can serve as valuable research tools to dissect the intricacies of the HSV life cycle. The helicase-primase complex is essential for unwinding the viral DNA and synthesizing primers for replication. royalsocietypublishing.org By specifically inhibiting this complex, researchers can investigate the downstream effects on viral replication and gene expression with high temporal resolution.

For example, these inhibitors can be used to study the specific roles of the UL5, UL52, and UL8 proteins that constitute the helicase-primase complex. royalsocietypublishing.org Understanding how these inhibitors stabilize the interaction between the enzyme and DNA can provide insights into the catalytic cycle of the helicase and primase. nih.gov Furthermore, studying the mechanisms of resistance to this compound can help map the functional domains of the helicase and primase proteins.

Broad-Spectrum Antiviral Potential Beyond HSV-1 and HSV-2

The helicase-primase complex is conserved among all members of the Herpesviridae family, suggesting that inhibitors targeting this complex could have broad-spectrum activity. royalsocietypublishing.orgnih.gov While some helicase-primase inhibitors like pritelivir are primarily effective against α-herpesviruses (HSV-1, HSV-2, and varicella-zoster virus), the potential for broader activity remains an area of active investigation. nih.govnih.gov

This compound has demonstrated inhibitory activity against vaccinia virus (VV), a member of the Poxviridae family, in addition to HSV-1 and HSV-2. medchemexpress.com This finding suggests that its mechanism of action might extend to other viruses, warranting further investigation into its antiviral spectrum. Future studies should assess the efficacy of this compound and its optimized analogs against other human herpesviruses, such as human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and Kaposi's sarcoma-associated herpesvirus (KSHV), for which treatment options are limited. royalsocietypublishing.org

Considerations for Preclinical Development of Advanced this compound Analogues

The path to clinical application for any new antiviral agent involves rigorous preclinical evaluation. For advanced analogs of this compound, this would entail a comprehensive assessment of their pharmacokinetic and pharmacodynamic properties. acs.orgnih.govresearchgate.net Key parameters to evaluate include oral bioavailability, metabolic stability, and tissue distribution to ensure adequate drug exposure at the site of infection.

Preclinical studies in relevant animal models are crucial to demonstrate in vivo efficacy and to establish a therapeutic window. nih.govarvojournals.org For instance, murine models of HSV-1 and HSV-2 infection have been instrumental in validating the potential of helicase-primase inhibitors. nih.gov These studies help in determining the effective dose and treatment regimen. Furthermore, thorough toxicological studies are required to ensure the safety of the lead compounds before they can advance to human clinical trials. assemblybio.com The development of other helicase-primase inhibitors, such as pritelivir and amenamevir (B1665350), provides a roadmap for the preclinical development of novel compounds like this compound. acs.orgmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.